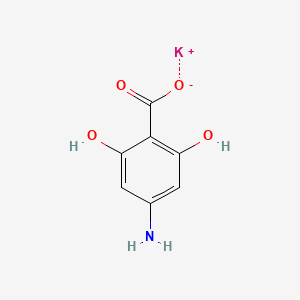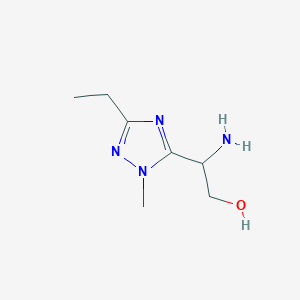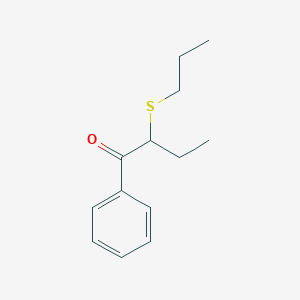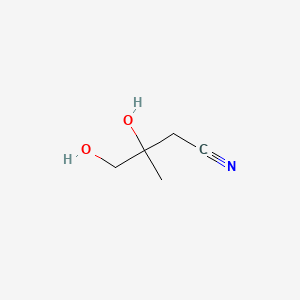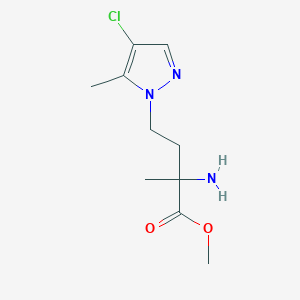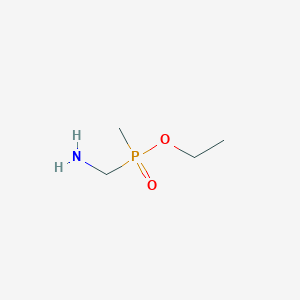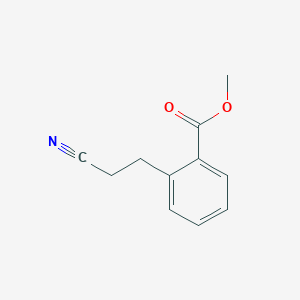![molecular formula C11H20ClNO2 B13542836 1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azaspiro[55]undecane-9-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions with Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents, making it a potential candidate for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a transporter required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but with an oxygen atom incorporated into the ring.
3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potent activity against Mycobacterium tuberculosis. Its ability to inhibit the MmpL3 protein sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H20ClNO2 |
|---|---|
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
1-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-3-6-11(7-4-9)5-1-2-8-12-11;/h9,12H,1-8H2,(H,13,14);1H |
Clave InChI |
YQEHADXDCFBCOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)CCC(CC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


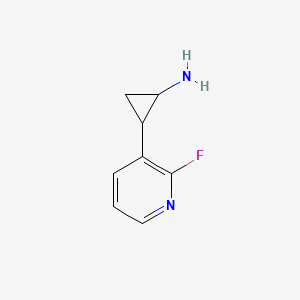
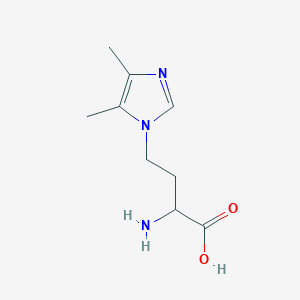
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
